4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound characterized by its unique benzoxazine ring structure, which is fused with a phenyl group and a sulfonyl group substituted with a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a phenyl-substituted aldehyde under acidic or basic conditions to form the benzoxazine ring.
Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and fluorophenyl groups can enhance binding affinity and specificity, while the benzoxazine ring may facilitate the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-[(4-methylphenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-[(4-nitrophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
Compared to its analogs, 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c21-16-10-12-17(13-11-16)26(23,24)22-18-8-4-5-9-20(18)25-14-19(22)15-6-2-1-3-7-15/h1-13,19H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPREQGMPHXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.